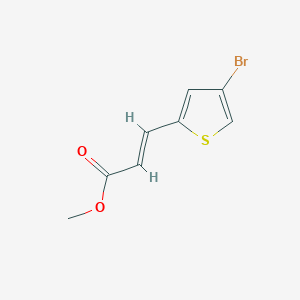

Methyl 3-(4-bromothiophen-2-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

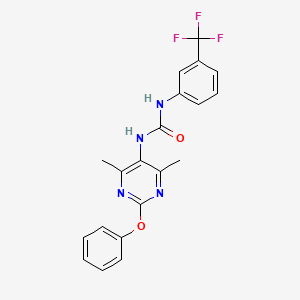

“Methyl 3-(4-bromothiophen-2-yl)acrylate” is a chemical compound with the CAS Number: 91150-58-2 . Its molecular formula is C8H7BrO2S and it has a molecular weight of 247.11 . The IUPAC name for this compound is methyl (2E)-3- (4-bromo-2-thienyl)-2-propenoate .

Molecular Structure Analysis

The InChI code for “Methyl 3-(4-bromothiophen-2-yl)acrylate” is 1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-(4-bromothiophen-2-yl)acrylate” is stored at a temperature between 28 C .Applications De Recherche Scientifique

Organic Electronics

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate: is a valuable compound in the field of organic electronics. Its brominated thiophene unit is a key building block in the synthesis of π-conjugated polymers. These polymers are essential for developing organic solar cells (OSCs) and organic field-effect transistors (OFETs). The compound’s ability to facilitate the polymerization process, especially through direct heteroarylation polymerization (DHAP), makes it a candidate for creating efficient, lightweight, and flexible electronic devices .

Photovoltaic Materials

In the realm of photovoltaic materials, this compound can be used to synthesize n-type organic semiconductors. These materials are crucial for the active layers in organic photovoltaic cells. The brominated thiophene provides an anchor point for further functionalization, allowing for the fine-tuning of electronic properties to optimize solar energy absorption and conversion .

Polymer Research

The bromine atom in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate serves as an activator for the C-H bond in polymer chains, which is beneficial in polymer research. It can lead to the development of new polymer structures with enhanced properties like thermal stability, mechanical strength, and chemical resistance. This has implications for a wide range of industrial applications, from coatings to advanced composite materials .

Drug Design and Discovery

In drug design and discovery, the compound’s structure is conducive to creating molecular frameworks that can interact with biological targets. It can be used as a precursor for synthesizing small molecules that may act as inhibitors or activators of certain proteins, potentially leading to new therapeutic agents .

Catalysis

The thiophene ring in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be utilized in catalysis. It can form part of catalyst systems that facilitate various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic compounds. The presence of the bromine atom allows for easy substitution with other functional groups, enhancing the versatility of the catalyst .

Sensing and Detection

This compound can also play a role in the development of chemical sensors. The thiophene moiety can be incorporated into sensors that detect environmental pollutants or hazardous chemicals. Its electronic properties make it suitable for use in electronic noses or tongues, which are devices that mimic the human senses of smell and taste for detection purposes .

Safety And Hazards

Propriétés

IUPAC Name |

methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKVLLQCBXEGTN-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)